(1-Methylpyrrolidin-3-yl)methanethiol is an organic compound characterized by a pyrrolidine ring substituted with a methyl group and a methanethiol group. Its molecular formula is C_6H_13N_S, and it possesses a molecular weight of approximately 129.24 g/mol. The compound features a five-membered nitrogen-containing heterocyclic structure, which contributes to its unique chemical properties and biological activities. The thiol group (-SH) in the structure is particularly significant as it can participate in various
Research indicates that (1-Methylpyrrolidin-3-yl)methanethiol exhibits potential biological activities, including antimicrobial and antioxidant properties. Its mechanism of action may involve interactions with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity . Additionally, studies suggest that the compound could play a role in therapeutic applications due to its ability to influence biological processes through receptor interaction .
The synthesis of (1-Methylpyrrolidin-3-yl)methanethiol typically involves several key steps:
For large-scale production, optimized reaction conditions are employed, often utilizing continuous flow reactors and automated synthesis systems to enhance efficiency and yield.
(1-Methylpyrrolidin-3-yl)methanethiol has diverse applications across various fields:
Studies on (1-Methylpyrrolidin-3-yl)methanethiol's interactions with biological targets are ongoing. Its ability to modulate enzyme activity or bind to specific receptors suggests potential pathways for therapeutic applications. Further research is needed to elucidate its full range of interactions within biological systems .
Several compounds share structural similarities with (1-Methylpyrrolidin-3-yl)methanethiol:
The uniqueness of (1-Methylpyrrolidin-3-yl)methanethiol lies in its combination of both the pyrrolidine ring and the methanethiol group, which confer distinct chemical reactivity and biological properties compared to its analogs. This dual functionality enhances its utility in synthetic chemistry and potential therapeutic applications.
Classical approaches to (1-methylpyrrolidin-3-yl)methanethiol synthesis involve sequential alkylation and thiolation steps. The pyrrolidine core is typically constructed via cyclization of γ-aminobutyraldehyde derivatives, followed by N-methylation using methyl iodide or dimethyl sulfate under basic conditions. Thiol introduction at the 3-position often employs nucleophilic displacement reactions, where a pre-installed leaving group (e.g., bromide or mesylate) is treated with thiourea or hydrogen sulfide. For example, 3-bromo-1-methylpyrrolidine reacts with sodium hydrosulfide in ethanol/water (3:1) at 60°C to yield the target thiol in 68–72% yield after 12 hours.
A notable limitation arises from the competing elimination pathways during alkylation, particularly when using bulky bases. Early studies demonstrated that potassium carbonate in acetonitrile reduces β-hydride elimination compared to stronger bases like sodium hydride, improving pyrrolidine stability. Additionally, thiol oxidation during workup necessitates inert atmosphere handling and chelating agents (e.g., EDTA) to sequester metal impurities that catalyze disulfide formation.
Table 1: Traditional Thiolation Conditions for 3-Substituted Pyrrolidines
| Leaving Group | Thiol Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromide | NaSH | EtOH/H2O | 60°C | 68–72 |
| Mesylate | Thiourea/HCl | DMF | 80°C | 65–70 |
| Tosylate | H2S (g)/Et3N | THF | 25°C | 55–60 |
Transition-metal catalysis has addressed regioselectivity challenges in pyrrolidine thiol functionalization. Copper(I)-mediated thiol-ene click chemistry enables direct C–S bond formation on preformed 1-methylpyrrolidine scaffolds. Using CuBr(PPh3)3 (5 mol%) and 3-vinyl-1-methylpyrrolidine, thiophenol derivatives couple in DCM at room temperature with 85–92% yield and >20:1 regioselectivity for the 3-position. This method circumvents pre-functionalization with leaving groups but requires strict exclusion of oxygen to prevent catalyst deactivation.
Palladium-catalyzed C–H thiolation represents a more atom-economical approach. A recent breakthrough employs Pd(OAc)2 (2 mol%) with 8-aminoquinoline directing groups, enabling direct thiolation of 1-methylpyrrolidine at the 3-position using disulfides as coupling partners. In tert-amyl alcohol at 100°C, this method achieves 78% yield with excellent positional control, though substrate scope remains limited to electron-deficient disulfides.
Key Mechanistic Insights:
Solvent polarity critically influences both pyrrolidine ring formation and thiolation efficiency. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 thiol displacements but increase oxidation risks. Dichloromethane emerges as an optimal compromise for copper-catalyzed thiol-ene reactions, providing sufficient polarity while minimizing thiol oxidation.
Temperature gradients during cyclization significantly impact regioselectivity. High-dielectric solvents like acetonitrile facilitate exothermic pyrrolidine ring closure at 0–5°C, suppressing polymerization side reactions. Contrastingly, thiol incorporation benefits from moderate heating (50–60°C) in ethanol/water mixtures, which improve thiourea solubility without accelerating disulfide formation.
Pressure effects are pronounced in continuous-flow systems. Applying 30–50 bar pressure during hydrogen sulfide-mediated thiolations reduces reaction time from 12 hours to 45 minutes while maintaining 70% yield, as demonstrated in microreactor studies.
Optimized Protocol Example:
Table 1 gathers fundamental gas-phase descriptors obtained with hybrid exchange-correlation functionals and triple-ζ basis sets. The calculated dipole moment reflects the asymmetric placement of the methyl substituent, while the narrow HOMO–LUMO gap signals a reactive sulfur lone pair that readily participates in donor-acceptor interactions [1] [2].
| Descriptor | Value | Method | Reference |
|---|---|---|---|
| Molecular weight (gram per mole) | 131.24 | experiment | 4 |
| Topological polar surface area (square ångström) | 32.9 | extended-Hückel approximation | 28 |
| Rotatable bond count | 2 | graph analysis | 4 |
| Dipole moment (Debye) | 2.1 | density functional theory, B3LYP/6-311+G(d,p) | 25 |
| Frontier orbital gap (electronvolt) | 5.23 | density functional theory, B3LYP/6-311+G(d,p) | 25 |
Gas-phase deprotonation affords a proton affinity of 347 kilocalorie per mole, matching the trend observed for methanethiol (350 kilocalorie per mole) and explaining the comparable Brønsted acidity of the title molecule . Solvation lowers the deprotonation energy by 15–17 kilocalorie per mole because the folded pyrrolidine ring hydrogen-bonds to the emerging thiolate [4].
Hybrid quantum mechanics/molecular mechanics calculations place the sulfur atom 3.8 ångström from the centre of an indole ring, yielding a stabilising sulfur–π energy of 3.2 kilocalorie per mole, equivalent to a classical salt bridge [5] [6]. Coordination of the thiolate to a zinc dication is exothermic by 42 kilocalorie per mole at the ωB97X-D/def2-TZVP level, confirming the chelating potential of the compound in metalloenzyme active sites [6].
Benchmarked M06-2X single-point energies for nucleophilic addition of methanethiolate or the title thiolate to representative Michael acceptors (Table 2) reveal that replacing the parent methanethiolate by the pyrrolidine-substituted species accelerates the stepwise addition by 2–4 kilocalorie per mole through a lower activation enthalpy [7].
| Electrophile | Thiolate nucleophile | Activation free energy (kilocalorie per mole) | Reference |
|---|---|---|---|
| N-methylmaleimide | Methanethiolate | 10.8 | 23 |
| N-methylmaleimide | (1-methylpyrrolidin-3-yl)methanethiolate | 8.9 | 23 |
| Ethynesulfonamide | Methanethiolate | 7.6 | 23 |
| Ethynesulfonamide | (1-methylpyrrolidin-3-yl)methanethiolate | 6.2 | 23 |
The calculations corroborate experimental structure–activity relationships in cysteine-targeting covalent ligands, underlining the electronic contribution of the pyrrolidine substituent to transition-state stabilisation [8].
Explicit-solvent trajectories (general Amber force field, three-nanosecond production) yield the self-diffusion coefficients reported in Table 3. The simulation results agree with pulsed-field-gradient nuclear magnetic resonance data for analogous thiols within ten percent, validating the parametrisation [9].
| Solvent (298 kelvin) | Simulated diffusion coefficient (10⁻⁹ square metre per second) | Experimental range (10⁻⁹ square metre per second) | Reference |
|---|---|---|---|
| Water | 0.79 | 0.85 – 0.92 | 88 |
| Ethanol | 0.54 | 0.50 – 0.60 | 122 |
| Dimethyl sulfoxide | 0.36 | 0.33 – 0.38 | 126 |
| Cyclohexane | 1.25 | 1.30 – 1.45 | 126 |
Radial distribution functions derived from fifty-nanosecond trajectories indicate a pronounced first hydration shell with the sulfur–oxygen peak at 3.7 ångström and coordination number 5.1. Average hydrogen-bond lifetime between the thiol hydrogen and water oxygen equals 4.2 picosecond, illustrating the transient nature of S–H···O hydrogen bonding in aqueous media [10].
Root-mean-square deviation analysis shows equilibration of heavy-atom geometry within 2 nanoseconds, followed by stable oscillations around 0.8 ångström. Principal component analysis identifies ring pucker inversion and side-chain rotation as the dominant collective motions with amplitudes of 22° and 38° respectively [9].
Nonequilibrium free-energy perturbation yields reorganisation energies for the thiol–thiolate couple of 48 kilocalorie per mole in water, 37 kilocalorie per mole in ethanol and 29 kilocalorie per mole in cyclohexane. The values follow the dielectric constant sequence and align with Marcus-theory predictions for outer-sphere charge transfer [11].
These insights provide a quantitative platform for rational design of ligands, covalent probes and catalytic motifs based on (1-methylpyrrolidin-3-yl)methanethiol.